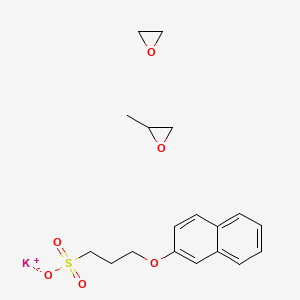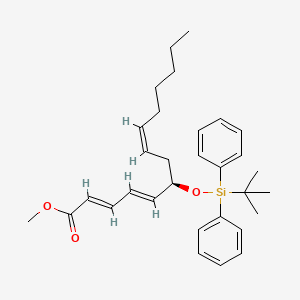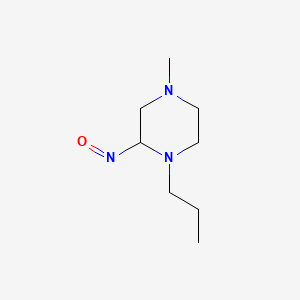
Polyethylene/propyleneglycol (beta-naphthyl) (3-sulfopropyl) diether, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Polyethylene/propyleneglycol (beta-naphthyl) (3-sulfopropyl) diether, potassium salt, also known as RALUFON NAPE 14-90, is a low foaming, non-cloud point anionic surfactant . It is resistant to hydrolysis and is used as a purifying agent in the electroplating process, especially for acidic zinc plating .
Chemical Reactions Analysis
This compound is used in the electroplating process, especially for acidic zinc plating . It is resistant to hydrolysis and can increase the cloud point when used in combination with non-ionic surfactants . It is also easily dissolved in benzylideneacetone to improve the plating force .Physical And Chemical Properties Analysis
The compound is characterized by its low foam, no cloud point, and resistance to hydrolysis . It has good salt resistance, good deep plating ability, high current efficiency, and excellent hydrolysis resistance . It has good dispersing and emulsifying effects in different concentrations of acid zinc baths .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4S.C3H6O.C2H4O.K/c14-18(15,16)9-3-8-17-13-7-6-11-4-1-2-5-12(11)10-13;1-3-2-4-3;1-2-3-1;/h1-2,4-7,10H,3,8-9H2,(H,14,15,16);3H,2H2,1H3;1-2H2;/q;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKDLGNENTVVHF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1.C1=CC=C2C=C(C=CC2=C1)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23KO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source


|
| Record name | Oxirane, 2-methyl-, polymer with oxirane, 2-naphthalenyl 3-sulfopropyl ether, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
120478-49-1 |
Source


|
| Record name | Oxirane, 2-methyl-, polymer with oxirane, 2-naphthalenyl 3-sulfopropyl ether, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Glycylamino)butanoyl]amino}butanoic acid](/img/structure/B568576.png)

![2-Furancarboxaldehyde, 5-[8-(acetyloxy)-1,4-dihydro-1,4-dioxo-2-naphthalenyl]-, 2-(dimethylhydrazo](/img/no-structure.png)
![2H-[1,3]Dioxolo[4,5-f][1,4]diazocine](/img/structure/B568587.png)

![2-[2-(1H-Imidazol-1-yl)ethyl]-2,5,7,8-tetramethylchroman-6-ol](/img/structure/B568593.png)

![2,2A-Dihydro-1H-azeto[1,2-A]quinoxaline-1,3(4H)-dione](/img/structure/B568597.png)
